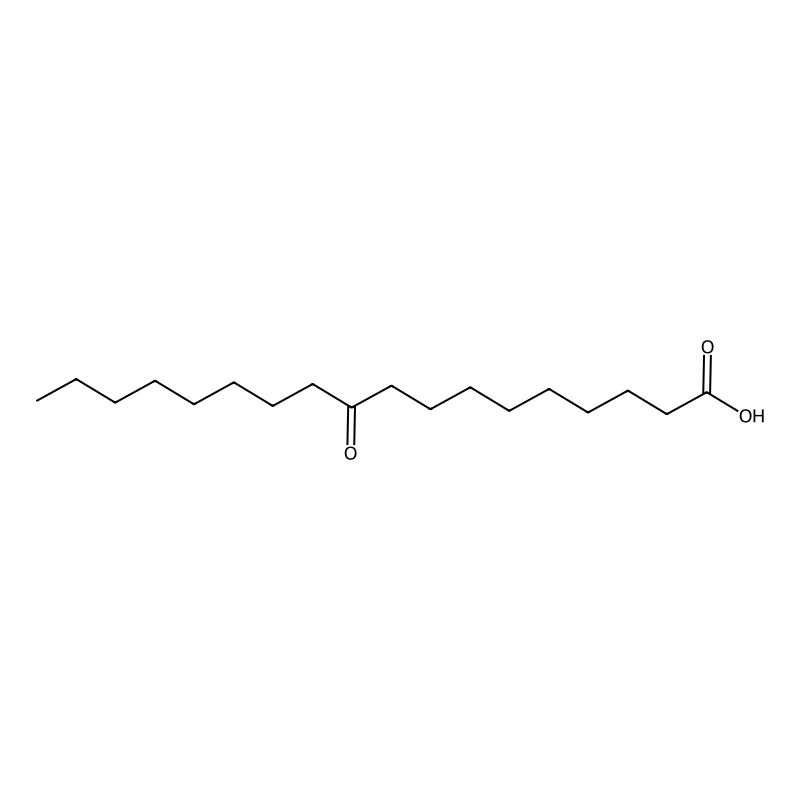

10-Oxooctadecanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Classification and Occurrence:

10-Oxooctadecanoic acid is a long-chain fatty acid, also known as sebacic acid or 10-ketostearic acid. It belongs to a group of organic compounds with an aliphatic tail containing 18 carbon atoms and a keto group (C=O) at the 10th position . This fatty acid has been identified in various natural sources, including the plant species Aloe ferox, Gracilariopsis longissima, and Galeopsis bifida .

Research on Biological Activities:

While research on 10-Oxooctadecanoic acid is limited, some studies have explored its potential biological activities. For example, a study published in 2013 investigated the anti-inflammatory properties of this fatty acid in RAW 264.7 murine macrophages. The results suggested that 10-Oxooctadecanoic acid might suppress the production of pro-inflammatory mediators, potentially offering insights for future research on inflammatory diseases .

Future Directions:

Given the limited research currently available, further investigations are needed to fully understand the potential applications of 10-Oxooctadecanoic acid in various scientific fields. This includes exploring its:

- Physiological functions: Studying how this fatty acid interacts with the body and its potential roles in various biological processes.

- Therapeutic potential: Investigating its efficacy in different disease models and its suitability for drug development.

- Environmental implications: Understanding its presence and potential impact in various ecosystems.

10-Oxooctadecanoic acid, also known as 10-ketostearic acid, is a long-chain fatty acid with the molecular formula . This compound features a keto group at the tenth carbon of the octadecanoic acid chain, which distinguishes it from other fatty acids. It is a metabolite found in human blood plasma and plays a role as a Bronsted acid, capable of donating protons in

- Oxidation: This process can lead to the formation of shorter-chain fatty acids and other oxidation products.

- Reduction: The keto group can be reduced to yield 10-hydroxyoctadecanoic acid.

- Substitution: The keto group may participate in nucleophilic substitution reactions with various nucleophiles .

Common reagents used in these reactions include Dess-Martin oxidant for oxidation, hydrogen gas with palladium on carbon for reduction, and nucleophiles like hydrazine or hydroxylamine for substitution reactions.

10-Oxooctadecanoic acid exhibits significant biological activity, particularly in lipid metabolism. It interacts with enzymes such as acyl-CoA oxidase and acyl-CoA dehydrogenase, which are crucial for the β-oxidation pathway. This interaction leads to the production of acetyl-CoA, an important substrate for the citric acid cycle, thus contributing to energy production within cells.

Additionally, this compound has been shown to activate transient receptor potential vanilloid 1 channels, which increases calcium influx and activates downstream signaling pathways. Its role in modulating gene expression and influencing cellular metabolism highlights its potential physiological significance .

Synthetic Routes

10-Oxooctadecanoic acid can be synthesized through the oxidation of 10-hydroxyoctadecanoic acid. A common laboratory method involves dissolving 10-hydroxyoctadecanoic acid in dichloromethane, followed by the addition of Dess-Martin oxidant and sodium bicarbonate. The mixture is stirred at room temperature for an extended period to facilitate the reaction and yield the desired compound .

Industrial Production

In industrial settings, the synthesis typically employs large-scale oxidation processes similar to those used in laboratory synthesis but optimized for higher yields and purity. Techniques may include continuous flow reactors and advanced purification methods to ensure product quality.

10-Oxooctadecanoic acid finds various applications across different fields:

- Biochemical Research: It serves as a model compound for studying fatty acid metabolism and enzyme interactions.

- Pharmaceuticals: Its biological activity makes it a candidate for developing therapeutic agents targeting metabolic disorders.

- Food Industry: As a component of certain food products, it may influence flavor profiles and nutritional properties .

Studies have shown that 10-oxooctadecanoic acid can interact with various cellular components, influencing lipid metabolism and signaling pathways. Its ability to activate specific receptors suggests potential roles in modulating physiological responses to dietary fats. Additionally, research indicates that it may participate in stress response mechanisms within cells, enhancing cytoprotection against oxidative stress .

Several compounds share structural similarities with 10-oxooctadecanoic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Octadecanoic Acid | Saturated Fatty Acid | No functional groups; fully saturated |

| 10-Hydroxyoctadecanoic Acid | Hydroxy Fatty Acid | Contains a hydroxyl group instead of a keto group |

| 9-Oxo-octadecanoic Acid | Keto Fatty Acid | Keto group at the ninth carbon; different metabolic roles |

| Linoleic Acid | Polyunsaturated Fatty Acid | Contains multiple double bonds; different metabolic pathways |

| 10-Oxo-trans-11-octadecenoic Acid | Unsaturated Fatty Acid | Derived from linoleic acid; specific bioactivity related to gut microbiota |

The presence of the keto group at the tenth position is distinctive for 10-oxooctadecanoic acid, influencing its reactivity and biological functions compared to other similar compounds .

10-Oxooctadecanoic acid is an important long-chain fatty acid derivative that can be biosynthesized through microbial pathways, primarily using oleic acid as the starting substrate [1]. The biosynthetic production of this compound involves specific enzymatic reactions that occur in select microorganisms capable of performing the necessary transformations [8]. The pathway typically begins with the hydration of the carbon-carbon double bond in oleic acid, followed by oxidation of the resulting hydroxyl group to form the ketone functionality at the 10-position [8].

Several microorganisms have demonstrated the ability to produce 10-oxooctadecanoic acid with varying degrees of efficiency. Mycobacterium fortuitum (UI 53378) has shown particularly promising results, with reported yields of up to 80% conversion of oleic acid to 10-oxooctadecanoic acid [8] [20]. Other notable producers include Nocardia aurantia (ATCC 12674) and Nocardia species (NRRL 5646), which achieve yields of 65% and 55%, respectively [8]. These microorganisms utilize specific enzyme systems to catalyze the transformation of oleic acid to the target compound.

The biosynthetic pathway in these microbial systems typically follows a two-step process:

- Hydration of the double bond in oleic acid (cis-9-octadecenoic acid) to form 10-hydroxyoctadecanoic acid, catalyzed by hydratase enzymes [8] [20].

- Oxidation of the hydroxyl group at the 10-position to form 10-oxooctadecanoic acid, catalyzed by alcohol dehydrogenase enzymes that require nicotinamide adenine dinucleotide (oxidized form) as a cofactor [8].

| Microorganism | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nocardia aurantia (ATCC 12674) | Oleic acid | 10-Oxooctadecanoic acid | 65 | El-Sharkawy et al., 1992 |

| Nocardia sp. (NRRL 5646) | Oleic acid | 10-Oxooctadecanoic acid | 55 | El-Sharkawy et al., 1992 |

| Mycobacterium fortuitum (UI 53378) | Oleic acid | 10-Oxooctadecanoic acid | 80 | El-Sharkawy et al., 1992 |

| Saccharomyces cerevisiae | Oleic acid | 10-Hydroxyoctadecanoic acid | 45 | El-Sharkawy et al., 1992 |

| Rhodococcus rhodochrous | Oleic acid | 10-Hydroxyoctadecanoic acid/10-Oxooctadecanoic acid | Not reported | Various studies |

Research has shown that the enzymatic conversion of oleic acid to 10-oxooctadecanoic acid is highly dependent on the specific microbial strain and cultivation conditions [8]. The pathway is influenced by factors such as oxygen availability, which is critical for the oxidation step, and the metabolic state of the microorganism [20]. Some microorganisms, such as Saccharomyces cerevisiae, primarily produce the intermediate 10-hydroxyoctadecanoic acid without significant further oxidation to the ketone form [20].

Recent studies have expanded our understanding of the octadecanoid biosynthetic pathways in various microorganisms, revealing that these compounds are part of a broader class of lipid mediators with diverse biological functions [9] [4]. The enzymes involved in these pathways have been characterized in several microbial species, providing insights into the mechanisms of fatty acid oxidation and potential applications for biocatalysis [17].

Chemical Synthesis from Stearic Acid Derivatives

Chemical synthesis offers alternative routes to produce 10-oxooctadecanoic acid from stearic acid derivatives, providing methods that can complement microbial production approaches [5]. These synthetic pathways typically involve selective oxidation reactions that target specific positions along the carbon chain of stearic acid [12]. The development of efficient chemical synthesis routes is important for establishing reliable production methods that can be scaled up for industrial applications [16].

Several chemical approaches have been developed for the synthesis of 10-oxooctadecanoic acid from stearic acid derivatives:

Direct oxidation of stearic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide under carefully controlled conditions to target the 10-position [12] [16]. This approach, while straightforward, often suffers from low positional selectivity and may require additional purification steps.

Two-step synthesis via a 10-hydroxy intermediate, which involves selective hydroxylation of stearic acid followed by oxidation of the hydroxyl group to the corresponding ketone [3] [12]. This route typically offers improved selectivity but requires multiple reaction steps.

Baeyer-Villiger oxidation approach, which has been used to confirm the position of the ketone group in 10-oxooctadecanoic acid through oxidative cleavage reactions [8]. While primarily used as an analytical technique, this approach provides insights into potential synthetic strategies.

| Route | Starting Material | Intermediate(s) | Oxidizing Agent/Catalyst | Reaction Conditions | Selectivity |

|---|---|---|---|---|---|

| Direct oxidation | Stearic acid (octadecanoic acid) | None | KMnO4, CrO3 (position-selective) | Acidic medium, elevated temperature | Low to moderate |

| Two-step via 10-hydroxy intermediate | Stearic acid (octadecanoic acid) | 10-Hydroxyoctadecanoic acid | Step 1: Selective hydroxylation catalyst, Step 2: Oxidizing agent | Step 1: Controlled oxidation, Step 2: Mild oxidation | High |

| Baeyer-Villiger approach | Methyl stearate | Methyl 10-oxooctadecanoate | m-Chloroperoxybenzoic acid | Benzene solvent, room temperature, extended reaction time | Moderate |

Recent advances in catalytic oxidation methods have improved the selectivity and efficiency of chemical synthesis routes for 10-oxooctadecanoic acid [16] [19]. Transition metal catalysts, including platinum and palladium complexes, have been investigated for their ability to facilitate selective oxidation of stearic acid derivatives [19]. These catalytic systems can operate under milder conditions and potentially offer improved yields compared to traditional oxidation methods [16].

The chemical synthesis of 10-oxooctadecanoic acid also benefits from developments in protecting group strategies and regioselective functionalization techniques that allow for precise targeting of specific positions along the carbon chain [3] [12]. These approaches enable more controlled synthesis pathways and can reduce the formation of unwanted byproducts [12].

Spectroscopic techniques, including nuclear magnetic resonance and mass spectrometry, play crucial roles in confirming the structure and purity of synthesized 10-oxooctadecanoic acid [8] [20]. These analytical methods help verify the position of the ketone group and assess the stereochemical aspects of the synthesis products [8].

Industrial-Scale Fermentation Techniques

Industrial-scale production of 10-oxooctadecanoic acid through fermentation requires optimized bioprocesses that can efficiently convert substrates into the target compound at commercially viable scales [13] [14]. Fermentation techniques for this purpose have evolved to address challenges related to substrate utilization, oxygen transfer, and product recovery [14]. The development of robust fermentation processes is essential for establishing sustainable production methods for 10-oxooctadecanoic acid [13].

Several fermentation approaches have been investigated for the industrial production of 10-oxooctadecanoic acid:

Batch fermentation, which involves a single charge of medium that is inoculated with the production microorganism and harvested after the fermentation cycle is complete [14]. This approach is relatively straightforward but may face limitations in terms of productivity and substrate inhibition.

Fed-batch fermentation, which allows for controlled addition of substrate during the fermentation process, helping to maintain optimal conditions for microbial growth and product formation [13] [14]. This technique has shown promise for improving yields and productivity in the production of fatty acid derivatives.

Continuous fermentation, which involves continuous addition of fresh medium and removal of spent medium, allowing for steady-state production over extended periods [14]. While this approach offers potential advantages for long-term production, it presents challenges related to maintaining stable microbial populations and preventing contamination.

Two-stage fermentation, which separates the growth phase from the production phase, potentially allowing for optimization of conditions specific to each stage [14]. This approach may be particularly relevant for 10-oxooctadecanoic acid production, where the initial conversion to the hydroxy intermediate and subsequent oxidation to the ketone could be optimized separately.

| Parameter | Optimal Range/Condition | Effect on Production |

|---|---|---|

| Temperature | 28-30°C | Higher temperatures may increase rate but reduce yield |

| pH | 6.5-7.0 | pH affects enzyme activity and substrate solubility |

| Dissolved oxygen | 30-50% saturation | Critical for oxidation reactions |

| Carbon source | Glucose, glycerol, or oleic acid directly | Affects growth rate and product formation |

| Nitrogen source | Peptone, yeast extract, ammonium salts | Influences cell growth and enzyme production |

| Fermentation mode | Fed-batch preferred | Controls substrate concentration and oxygen transfer |

| Agitation | 200-500 rpm | Improves oxygen transfer and mixing |

| Fermentation time | 48-120 hours | Longer times may be needed for complete conversion |

| Inoculum size | 5-10% v/v | Affects lag phase and production start time |

Oxygen transfer is particularly critical for the production of 10-oxooctadecanoic acid, as the oxidation step in the biosynthetic pathway requires adequate oxygen availability [8] [14]. Industrial fermentation systems must incorporate effective aeration and agitation strategies to ensure sufficient oxygen transfer rates while managing the associated challenges of foam formation and shear stress [14].

Substrate feeding strategies play important roles in optimizing the production of 10-oxooctadecanoic acid through fermentation [13] [14]. When oleic acid is used as the direct substrate, its limited solubility in aqueous media must be addressed through appropriate emulsification techniques or feeding strategies [14]. Alternative approaches involve using glucose or other readily metabolizable carbon sources and allowing the microorganism to synthesize the fatty acid precursors through its native metabolic pathways [13].

Recent developments in metabolic engineering have opened possibilities for creating improved microbial strains for the production of fatty acid derivatives like 10-oxooctadecanoic acid [13]. Engineered strains with enhanced capabilities for substrate utilization, improved tolerance to product accumulation, or optimized enzyme expression could potentially offer significant advantages for industrial-scale production [13].

Purification and Isolation Strategies

Effective purification and isolation strategies are essential for obtaining high-purity 10-oxooctadecanoic acid from fermentation broths or chemical synthesis mixtures [8] [11]. These processes must address challenges related to the separation of the target compound from similar fatty acids, intermediates, and other components present in the production medium [11]. The development of efficient purification methods contributes significantly to the overall economic viability of 10-oxooctadecanoic acid production [11].

Several approaches have been established for the purification and isolation of 10-oxooctadecanoic acid:

Solvent extraction, which typically begins with acidification of the fermentation broth to pH 2, followed by extraction with organic solvents such as ethyl acetate or mixtures of ethyl acetate and methanol [8] [11]. This approach is widely used for initial recovery of fatty acids from aqueous media and can be scaled up for industrial applications.

Chromatographic techniques, including column chromatography on silica gel using solvent systems such as petroleum ether-ether-formic acid (60:40:0.75) [8]. These methods offer higher resolution separation but may be more challenging to implement at large scales.

Preparative thin-layer chromatography (TLC), which can be used for analytical confirmation and small-scale purification of 10-oxooctadecanoic acid [8]. The compound typically exhibits an Rf value of approximately 0.28 in petroleum ether-ether-formic acid (60:40:0.75) solvent systems.

Crystallization techniques, which involve cooling concentrated solutions of 10-oxooctadecanoic acid in appropriate solvent mixtures to induce selective crystallization [11]. This approach can be effective for obtaining high-purity material, particularly after initial purification by other methods.

High-performance liquid chromatography (HPLC), which offers high-resolution separation capabilities for final purification and analytical characterization of 10-oxooctadecanoic acid [17]. Reverse-phase HPLC using acetonitrile-water mobile phases with acidic modifiers has been successfully applied for this purpose.

| Method | Description | Solvent System/Mobile Phase | Scale | Typical Rf/Retention |

|---|---|---|---|---|

| Solvent extraction | Acidification of fermentation broth followed by organic solvent extraction | Ethyl acetate:methanol (9:1) after acidification to pH 2 | Large (industrial) | N/A |

| Column chromatography | Silica gel column using gradient elution | Petroleum ether:ether:formic acid (60:40:0.75) | Medium to large | Rf ≈ 0.28 |

| Preparative TLC | Large-scale TLC plates for analytical confirmation and small-scale purification | Same as column chromatography | Small to medium | Rf ≈ 0.28 |

| Crystallization | Recrystallization from appropriate solvent mixtures | Hexane/ethyl acetate or acetone mixtures | Medium to large | N/A |

| HPLC purification | Reverse-phase HPLC for high-purity isolation | Acetonitrile:water with 0.1% formic acid | Small to medium | Varies with column |

The purification process for 10-oxooctadecanoic acid often involves a sequence of techniques, beginning with solvent extraction for initial recovery, followed by chromatographic methods for further purification, and potentially crystallization for final purification [8] [11]. This multi-step approach allows for progressive improvement in purity while managing the trade-offs between recovery yield and purity [11].

Analytical techniques play crucial roles in monitoring the purification process and confirming the identity and purity of isolated 10-oxooctadecanoic acid [8] [20]. Gas chromatography-mass spectrometry (GC-MS) has been particularly valuable for characterizing fatty acid derivatives and can provide definitive identification of 10-oxooctadecanoic acid based on its fragmentation pattern [8]. Nuclear magnetic resonance spectroscopy offers complementary structural information, helping to confirm the position of the ketone group and the overall structure of the purified compound [8] [20].

Ion exchange chromatography represents another approach that has been applied to the isolation of organic acids, including fatty acid derivatives like 10-oxooctadecanoic acid [11]. This technique exploits the acidic properties of the carboxylic acid group and can provide effective separation from non-acidic components in complex mixtures [11].